
4-Pyrrolidin-3-yl-phenol hydrochloride
Descripción general
Descripción
4-Pyrrolidin-3-yl-phenol hydrochloride is a chemical compound that is white to yellow in solid form . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-Pyrrolidin-3-yl-phenol hydrochloride, can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is also used to synthesize alkylaminophenols .Molecular Structure Analysis
The molecular structure of 4-Pyrrolidin-3-yl-phenol hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives, including 4-Pyrrolidin-3-yl-phenol hydrochloride, are known for their wide range of chemical reactions. They are often used in the synthesis of bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
4-Pyrrolidin-3-yl-phenol hydrochloride is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
4-Pyrrolidin-3-yl-phenol hydrochloride derivatives have been synthesized and analyzed for their structural properties. The synthesis of these compounds often involves novel protocols and methodologies, aiming at enhancing their chemical and physical properties for specific applications. For instance, Zulfiqar et al. (2021) detailed the synthesis, crystal structure, and quantum chemical studies of a pyrrolidine derivative, highlighting its potential for anti-cancer and anti-inflammatory applications due to its significant biological activities (Zulfiqar et al., 2021).
Potential in Drug Discovery
Research on pyrrolidine derivatives extends into drug discovery, particularly focusing on their anti-cancer, anti-inflammatory, and antimicrobial properties. The unique chemical structure of these compounds contributes to their biological activity, making them candidates for developing new therapeutic agents. For example, a study by Lee et al. (2011) synthesized 2-aminopyrimidine derivatives, finding that substitution with pyrrolidin-3,4-diol significantly inhibited CDK1 and CDK2, enzymes critical for cell division and cancer growth (Lee et al., 2011).
Material Science and Polymer Research
Pyrrolidine derivatives are also explored in material science, particularly in the synthesis of conducting polymers and electrochromic materials. These applications benefit from the compounds' stability and electrical properties. For instance, Ertas et al. (2004) synthesized and characterized conducting copolymers of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, demonstrating their potential in electrochromic devices due to their good conductivity and thermal stability (Ertas et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for 4-Pyrrolidin-3-yl-phenol hydrochloride is not mentioned in the search results, pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . They are known to interact with various biological targets, leading to diverse therapeutic effects .
Direcciones Futuras
Pyrrolidine derivatives, including 4-Pyrrolidin-3-yl-phenol hydrochloride, continue to attract interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
4-pyrrolidin-3-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLWCWJIPQDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-3-yl-phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



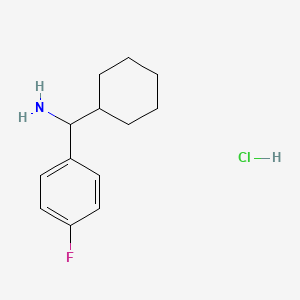
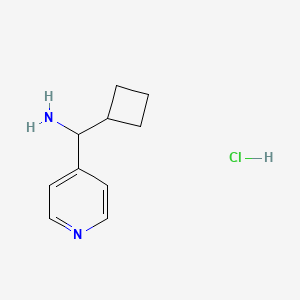
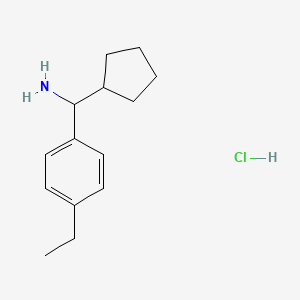
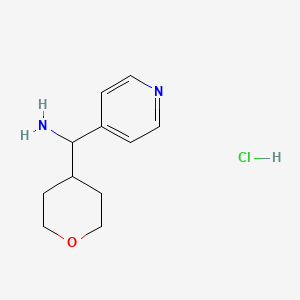






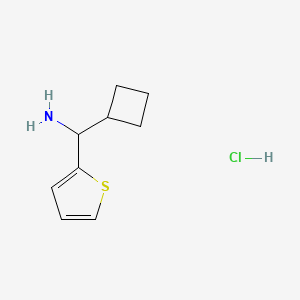
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)